molecular formula C15H12N2O2 B8674948 5-(3-aminobenzoyl)-1,3-dihydroindol-2-one

5-(3-aminobenzoyl)-1,3-dihydroindol-2-one

Cat. No. B8674948
M. Wt: 252.27 g/mol
InChI Key: OUWVCFAJBBZWPJ-UHFFFAOYSA-N
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Patent
US07692005B2

Procedure details

5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one (1.51 g, 5.28 mmol) was dissolved in MeOH (600 mL). 10% Pd/C (0.150 g) was added to the flask and then placed under vacuum to remove any O2(g). The reaction mixture was kept under reduced pressure for 5 min and was then charged with H2(g). This evacuation/H2(g) fill procedure was repeated twice. The reaction mixture changed from a cloudy grayish/black color to a translucent dark green/black color, signifying complete consumption of the starting material. As the desired ketone product was prone to over-reduction to the alcohol, stopping the reaction immediately upon complete consumption of the starting material limited the amount over-reduction that occurred. The reaction was allowed to run for 0.75-1.0 hours after which, the reaction mixture was filtered over celite and concentrated in vacuo resulting in a yellowish solid that contained the desired keto-aniline product plus ˜5% of the overreduced alcohol-aniline. The crude solid was purified by triturating with MeOH. The desired keto-aniline product, 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one was soluble in MeOH and was filtered away from the insoluble over reduced alcohol by-product. In vacuo concentration of the methanolic filtrate provided pure 5-(3-Amino-benzoyl)-1,3-dihydro-indol-2-one in 72% (0.957 g, 3.80 mmol) yield.
Name
5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one
Quantity
1.51 g
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
alcohol-aniline
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Name
Quantity
0.15 g
Type
catalyst
Reaction Step Four

Identifiers

REACTION_CXSMILES
[N+]([C:4]1[CH:21]=[CH:20][C:7]([C:8]([C:10]2[CH:11]=[C:12]3[C:16](=[CH:17][CH:18]=2)[NH:15][C:14](=[O:19])[CH2:13]3)=[O:9])=[CH:6][CH:5]=1)([O-])=O.O=[N:23]C1C=CC=CC=1>CO.[Pd]>[NH2:23][C:5]1[CH:6]=[C:7]([CH:20]=[CH:21][CH:4]=1)[C:8]([C:10]1[CH:11]=[C:12]2[C:16](=[CH:17][CH:18]=1)[NH:15][C:14](=[O:19])[CH2:13]2)=[O:9]

Inputs

Step One
Name
5-(4-Nitro-benzoyl)-1,3-dihydro-indol-2-one
Quantity
1.51 g
Type
reactant
Smiles
[N+](=O)([O-])C1=CC=C(C(=O)C=2C=C3CC(NC3=CC2)=O)C=C1
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O=NC1=CC=CC=C1
Step Three
Name
alcohol-aniline
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
0.15 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
to remove any O2(g)
ADDITION
Type
ADDITION
Details
was then charged with H2(g)
CUSTOM
Type
CUSTOM
Details
consumption of the starting material
CUSTOM
Type
CUSTOM
Details
the reaction
CUSTOM
Type
CUSTOM
Details
immediately upon complete consumption of the starting material
WAIT
Type
WAIT
Details
to run for 0.75-1.0 hours
Duration
0.875 (± 0.125) h
FILTRATION
Type
FILTRATION
Details
after which, the reaction mixture was filtered over celite and
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
resulting in a yellowish solid
CUSTOM
Type
CUSTOM
Details
The crude solid was purified
CUSTOM
Type
CUSTOM
Details
by triturating with MeOH
FILTRATION
Type
FILTRATION
Details
was filtered away from the insoluble over reduced alcohol by-product

Outcomes

Product
Details
Reaction Time
5 min
Name
Type
product
Smiles
NC=1C=C(C(=O)C=2C=C3CC(NC3=CC2)=O)C=CC1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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